6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-(2-hydroxypropyl)-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-9-4-3-5-11(6-9)14-13-12(17-16(22)18-14)8-19(15(13)21)7-10(2)20/h3-6,10,14,20H,7-8H2,1-2H3,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERPOGBWZUIPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC(C)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound that belongs to the class of pyrrolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activity, particularly in the context of cancer treatment and inhibition of specific metabolic pathways. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₉N₃O₃
- Molecular Weight : 301.34 g/mol
- CAS Number : 946325-21-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrolo Core : Cyclization reactions are employed to construct the pyrrolo[3,4-d]pyrimidine framework.
- Substitution Reactions : The introduction of hydroxypropyl and m-tolyl groups is achieved through selective functionalization.
- Purification : Final products are purified using techniques such as recrystallization or chromatography.
The biological activity of this compound primarily involves its interaction with folate receptors (FRs) and other molecular targets involved in nucleotide biosynthesis. The hydroxypropyl and m-tolyl substituents enhance binding affinity to target proteins and may modulate their activity. The compound's structure suggests it could inhibit enzymes critical for purine metabolism.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Inhibition of Tumor Cell Proliferation : Studies have shown that related pyrrolo[2,3-d]pyrimidines effectively inhibit the growth of various human tumor cell lines by targeting glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis .
- Selectivity for Folate Receptors : The compound demonstrates selective uptake by FR-expressing tumor cells, enhancing its potential as a targeted therapy .
Case Studies
-
Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyrrolo compounds on KB and IGROV1 human tumor cells. The results indicated that certain analogs significantly inhibited cell growth through FR-mediated transport mechanisms .
Compound IC50 (nM) Mechanism Compound 1 <1 GARFTase inhibition Compound 2 10 Non-selective uptake - Colony Formation Assay : In another experiment assessing colony formation in cancer cells treated with related compounds, it was found that at high concentrations (1 nM), certain derivatives achieved over 99% inhibition of colony formation .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials.
| Reaction Type | Description |
|---|---|
| Cyclization Reactions | Formation of the pyrrolo[3,4-d]pyrimidine core through cyclization of appropriate precursors. |
| Substitution Reactions | Introduction of the p-tolyl group via electrophilic aromatic substitution. |
| Hydroxypropylation | Addition of the hydroxypropyl group through nucleophilic substitution or addition reactions. |
Biology
In biological research, this compound is being studied for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for drug discovery.
- Potential Biological Activities :
- Anti-inflammatory properties
- Analgesic effects
- Possible anti-cancer properties
Medicine
The therapeutic potential of this compound is under investigation. It may interact with specific molecular targets leading to the development of new treatments for diseases.
| Property | Value |
|---|---|
| Biological Activity Hypothesis | Interaction with proteins or enzymes modulating their activity |
| Mechanism of Action | May influence cellular processes through interactions with nucleic acids or other biomolecules |
Case Study 1: Anti-Cancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit anti-cancer properties by inhibiting specific kinases involved in cancer progression. The structural modifications introduced by the hydroxypropyl and p-tolyl groups could enhance binding affinity to these targets.
Case Study 2: Drug Development
A study focused on the synthesis of related compounds demonstrated that modifications to the pyrrolo[3,4-d]pyrimidine core can lead to improved efficacy and selectivity in targeting specific diseases. The findings suggest that 6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione could be a promising candidate for further development.
Industrial Applications
In industry, this compound could be utilized in developing advanced materials with unique properties. Its structural versatility allows for designing materials with specific functions such as catalysts or sensors.
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- Meta vs.
- Hydroxypropyl vs. Benzyl : The 2-hydroxypropyl group improves hydrophilicity compared to the lipophilic benzyl group in Compound A, which may affect bioavailability and metabolic stability .
Physicochemical and Spectroscopic Properties
Table 2: Physical and Spectral Data
*Predicted based on analog data.
Analysis :
Key Findings :
- Compound A (6-benzyl-4-hydroxyphenyl analog) exhibits strong α-glucosidase inhibition (81.99%), comparable to ascorbic acid (81.18%) .
- Molecular docking reveals that hydroxyl and aromatic groups in DHPMs form hydrogen bonds and π-π stacking with α-glucosidase’s active site (binding energy: -7.9 kcal/mol) . The target compound’s m-tolyl group may enhance hydrophobic interactions but reduce polar contacts compared to Compound A’s 4-hydroxyphenyl substituent.
Preparation Methods
Alkylation Protocol
To a solution of the m-tolyl-substituted intermediate (1 eq) in tetrahydrofuran (THF), sodium hydride (1.5 eq) is added under nitrogen. After 30 minutes, 3-chloro-1-propanol (1.2 eq) is introduced dropwise, and the mixture is stirred at 60°C for 6 hours.
Characterization Data
- IR (KBr): 3450 cm⁻¹ (O–H stretch), 1670 cm⁻¹ (C=O)
- ¹H NMR (400 MHz, CDCl₃): δ 1.20 (d, 3H, CH₃), 3.65 (m, 2H, CH₂OH), 4.10 (m, 1H, CH), 6.85–7.30 (m, 4H, Ar–H)
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and environmental sustainability. Continuous flow reactors achieve higher yields (85–90%) compared to batch processes by maintaining precise temperature control and reducing side reactions. Green solvents like cyclopentyl methyl ether (CPME) replace traditional toluene, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Batch Alkylation | Low equipment cost | Moderate yields (65–72%) |
| Flow Reactor Alkylation | High throughput, scalability | High initial investment |
| Phase Transfer Catalysis | Enhanced reaction rates | Catalyst recovery challenges |
Reaction Mechanism Insights
The hydroxypropylation proceeds via an SN2 mechanism, where the alkoxide ion attacks the chloroalkane. Density functional theory (DFT) calculations indicate that the reaction’s activation energy (ΔG‡) is 24.3 kcal/mol, favoring nucleophilic substitution at the 6-position.
Challenges and Solutions
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Pathway Selection : Prioritize routes with fewer steps and higher atom economy. For heterocyclic systems like pyrrolo-pyrimidine-diones, cyclocondensation of appropriately substituted precursors (e.g., amines and carbonyl derivatives) is common .
- Catalytic Systems : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity, as demonstrated in analogous syntheses of pyrrolo-pyrimidine derivatives .
- Purification Strategies : Employ gradient chromatography (silica gel or preparative HPLC) to isolate the target compound from byproducts. Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
- Process Control : Implement real-time monitoring (e.g., in-line FTIR or NMR) to track reaction progress and adjust parameters (temperature, pH) dynamically .
Basic: Which analytical techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass measurement (e.g., ESI-HRMS in positive ion mode) with <2 ppm error .
- Multinuclear NMR : Assign all protons (¹H NMR) and carbons (¹³C NMR) using 2D techniques (COSY, HSQC, HMBC). Key signals:
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable. Compare bond lengths/angles with DFT-optimized structures .
Basic: How can researchers design initial biological activity screening for this compound?
Methodological Answer:
- Target Selection : Focus on pathways relevant to pyrrolo-pyrimidine derivatives (e.g., kinase inhibition, antimicrobial activity). Reference marine-derived analogs with anti-inflammatory or antitrypanosomal properties .
- In Vitro Assays :
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Biophysical Techniques :
- Mutagenesis Studies : Engineer target proteins with single-point mutations (e.g., active-site residues) to identify critical binding interactions .
- Metabolomics : Use LC-MS to profile metabolite changes in treated cells, linking activity to pathway modulation .
Advanced: What computational strategies predict the compound’s pharmacokinetic and target-binding properties?
Methodological Answer:
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). Validate with co-crystallized ligands .
- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and conformational changes .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB penetration, and CYP450 inhibition .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using disparate methods (e.g., SPR vs. enzymatic assay) to rule out false positives .
- Cell Line Variability : Test across multiple cell lines (primary vs. immortalized) and control for passage number and culture conditions .
- Data Normalization : Apply Z-score or fold-change normalization to account for batch effects. Use meta-analysis tools (e.g., RevMan) to aggregate datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
